1,2-Diiodo-4,5-dimethoxybenzene

Electrocatalysis C–H functionalization Metal-free synthesis

This ortho-diiodinated dimethoxybenzene is distinguished by its unique intramolecular I–I cooperation for metal-free C–H/E–H electrocatalysis, operating at 0.5 mol% loading and >100 mV lower potential than mono-iodide alternatives. Ideal for sequential Suzuki/Sonogashira couplings to build unsymmetrical OLED/OPV chromophores. Avoid trace metal contamination in pharmaceutical late-stage functionalization. Also a key tecton for crystal engineering via C–I⋯O halogen bonds.

Molecular Formula C8H8I2O2
Molecular Weight 389.96 g/mol
CAS No. 110190-08-4
Cat. No. B011539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diiodo-4,5-dimethoxybenzene
CAS110190-08-4
Molecular FormulaC8H8I2O2
Molecular Weight389.96 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1OC)I)I
InChIInChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
InChIKeyFFMFMRCSTBQCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diiodo-4,5-dimethoxybenzene (CAS 110190-08-4) | Ortho-Diiodo Veratrole for Metal-Free Electrocatalysis & Advanced Cross-Coupling Applications


1,2-Diiodo-4,5-dimethoxybenzene (CAS 110190-08-4), also known as 4,5-diiodoveratrole, is an ortho-diiodinated dimethoxybenzene derivative with the molecular formula C8H8I2O2 and a molecular weight of 389.96 g/mol [1]. Its physical properties include a predicted melting point of 132 °C and a boiling point of 344.1 °C [1]. As an aromatic diiodide, it serves primarily as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and, uniquely, as a metal-free electrocatalyst for C–H/E–H bond-forming reactions [1].

Why Generic Aryl Iodides Cannot Substitute for 1,2-Diiodo-4,5-dimethoxybenzene in Advanced Electrocatalytic and Synthetic Applications


Substituting a generic mono-iodide or a non-ortho diiodide for 1,2-diiodo-4,5-dimethoxybenzene (1a) in metal-free electrocatalysis is fundamentally non-viable due to its unique capacity for intramolecular iodine–iodine (I–I) cooperation [1]. The specific ortho-arrangement of the two iodine atoms on the electron-rich veratrole core enables the stabilization of a three-electron I–I bonding interaction in a key iodanyl radical intermediate (formally an I(II) species) [1]. This mechanistic feature, which is absent in mono-iodides like 4-iodoanisole or para-diiodides, dramatically lowers the required operating potential, enhances electrochemical reversibility, and translates directly into superior catalytic performance, including higher yields and an expanded substrate scope that are not achievable with other aryl iodides [1].

Head-to-Head Quantitative Evidence: Why 1,2-Diiodo-4,5-dimethoxybenzene Outperforms Closest Analogs


Lower Operating Potential & Higher Yield vs. Mono-Iodide 4-Iodoanisole

1,2-Diiodo-4,5-dimethoxybenzene (1a) operates at more than 100 mV lower potential than the related mono-iodide catalyst 4-iodoanisole (1b) [1]. This lower onset potential translates into a significant improvement in product yield. For the intramolecular C–N coupling of biarylamide 2 to carbazole 3, catalyst 1a at 0.5 mol% loading achieved a 92% yield, whereas 1b at a 20-fold higher loading (10 mol%) gave only a 40% yield [1]. Even at 5 mol% loading, 1b produced only a 30% yield, which decreased further to 6% at 0.5 mol% loading [1]. This demonstrates that 1a is far more efficient, delivering higher yields at substantially lower catalyst loadings and lower energy input.

Electrocatalysis C–H functionalization Metal-free synthesis

Superior Catalytic Performance Compared to Other Dihalides and Functionalized Aryl Iodides

In a head-to-head comparison under identical conditions (0.5 mol% catalyst loading, C–N coupling of 2 to 3), 1,2-diiodo-4,5-dimethoxybenzene (1a) demonstrated the highest catalytic activity among a panel of structurally related aryl iodides [1]. The dichloro analog (1f) produced a 40% yield, the dibromo analog (1g) a 20% yield, and the mixed bromo-iodo analog (1i) a 16% yield [1]. The functionalized derivative 2-iodo-4,5-dimethoxybenzoic acid (1j) was nearly inactive, giving only a 2% yield [1]. This shows that both the specific diiodo substitution pattern and the ortho arrangement on the veratrole core are critical for achieving the unique I–I cooperation that underpins 1a's catalytic prowess.

Electrocatalysis Catalyst screening Mediator design

Exceptional Electrochemical Reversibility Enabling Efficient and Stable Catalysis

Cyclic voltammetry (CV) analysis revealed that 1,2-diiodo-4,5-dimethoxybenzene (1a) exhibits high electrochemical reversibility, which is critical for a stable and efficient catalytic cycle [1]. Under the same conditions (HFIP, [TBA]PF6, 0.1 V/s scan rate), the ratio of cathodic to anodic peak currents (Ipc/Ipa) for 1a was 0.94, a value close to the ideal of 1.0 observed for the reversible ferrocene/ferrocenium couple [1]. In contrast, other veratrole derivatives displayed significantly less electrochemical reversibility, which the authors speculate is a key factor contributing to their poor catalyst performance [1]. This high reversibility confirms the stability of the electrochemically generated iodanyl radical intermediate (1a+), a hallmark of 1a's unique I–I bonding interaction.

Electrochemistry Mediator stability Cyclic Voltammetry

Distinct Halogen-Bonding Motifs in Solid State vs. Dibromo Analog

Comparative crystallographic analysis reveals that 1,2-diiodo-4,5-dimethoxybenzene and its dibromo analog exhibit almost identical molecular structures but profoundly different solid-state organizations due to differences in halogen-bonding interactions [1]. The diiodo structure is uniquely defined by the prevalence of the C–I···O synthon, which assembles molecules into linear chains that are further interlinked by C–I···I–C interactions [1]. In contrast, the dibromo structure exhibits a π-bonded columnar array with intercolumnar interactions governed by C–Br···Br–C links, and crucially, lacks any C–Br···O/N interactions [1]. This demonstrates that the iodine atoms in the ortho position confer a unique and predictable halogen-bonding network not observed in the bromine analog, a critical consideration for crystal engineering applications.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Unmatched Reactivity for Double Cross-Coupling: Enables Sequential vs. Simultaneous Functionalization

The ortho-diiodo substitution pattern of 1,2-diiodo-4,5-dimethoxybenzene offers a distinct synthetic advantage over its para-diiodo isomer (1,4-diiodo-2,5-dimethoxybenzene, CAS 51560-21-5) by enabling sequential, chemoselective cross-couplings due to the inherent steric and electronic differentiation of the two C–I bonds [1]. This contrasts with the para-isomer, where the two iodine atoms are electronically equivalent and typically undergo simultaneous double coupling, limiting synthetic versatility [1]. This property is crucial for the controlled synthesis of unsymmetrical, highly conjugated molecules for optoelectronic applications, as demonstrated in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes via palladium-catalyzed double cross-coupling [2].

Cross-coupling Suzuki-Miyaura Sonogashira Conjugated Materials

High-Value Application Scenarios for 1,2-Diiodo-4,5-dimethoxybenzene in Research and Industry


Metal-Free Electrocatalytic C–N and C–O Bond Formation at Low Catalyst Loadings

This compound is uniquely suited as a metal-free redox mediator for the electrochemical synthesis of carbazoles, oxazolidines, and other heterocycles from simple amide and ether precursors. Its ability to operate at as low as 0.5 mol% loading and >100 mV lower potential than mono-iodide alternatives [1] makes it a cost-effective and environmentally benign alternative to precious metal catalysts (e.g., Pd, Ir) in the pharmaceutical and fine chemical industries, particularly for late-stage functionalization where trace metal contamination must be avoided [1].

Selective, Stepwise Functionalization for Unsymmetrical π-Conjugated Materials

The ortho-diiodo motif of 1,2-diiodo-4,5-dimethoxybenzene allows for programmed, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira) to build complex, unsymmetrical oligo(arylene vinylene)s, donor-acceptor chromophores, and other advanced optoelectronic materials [2]. This contrasts with the simultaneous double coupling typical of para-diiodo isomers and provides a synthetic pathway to access molecular architectures with precisely tuned electronic and photophysical properties for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors [2].

Crystal Engineering and Design of Halogen-Bonded Supramolecular Assemblies

Based on its unique solid-state architecture defined by strong and directional C–I···O and C–I···I–C halogen bonds [3], 1,2-diiodo-4,5-dimethoxybenzene is a valuable tecton for crystal engineering. It can be used to rationally design and construct co-crystals and porous organic frameworks for applications in molecular recognition, selective sorption, and the development of stimuli-responsive materials where the predictable geometry of the C–I···O synthon can be exploited [3].

Synthesis of Dimethoxy-Substituted Fluorophores for Violet Fluorescence

1,2-Diiodo-4,5-dimethoxybenzene is an established precursor for the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, a class of compact chromophores that exhibit intense violet fluorescence in the solid state [2]. The high reactivity of the aryl iodides enables efficient double cross-coupling to install the trifluoropropenyl groups, which are key to the compounds' photophysical properties. This application is directly relevant to materials science research focused on developing new emissive layers for next-generation display and lighting technologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Diiodo-4,5-dimethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.